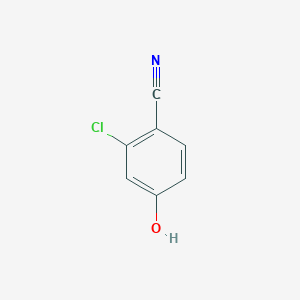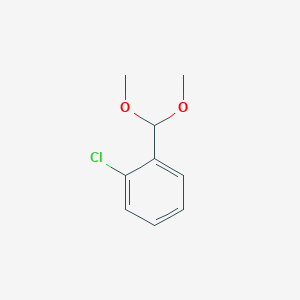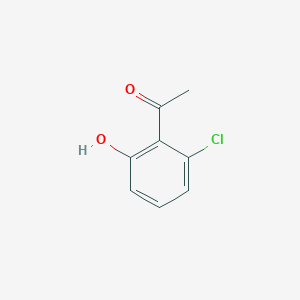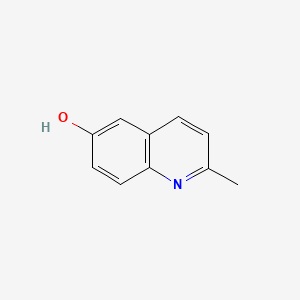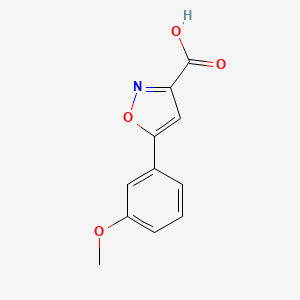
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid (5-MPCA) is an organic compound that has recently been studied for its potential use in various scientific research applications. 5-MPCA has been found to have various biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Antitubercular Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have been studied as potential antitubercular agents . These compounds have shown potent in vitro activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis .
- Methods of Application : The key intermediate 5-(3-aminophenyl)isoxazole-3-methyl ester was treated with various commercially available substituted phenyl isocyanates and benzyl isocyanates in dry tetrahydrofuran under inert conditions at room temperature .
- Results : The 3,4-Dichlorophenyl derivative (MIC 0.25 µg/mL) and 4-chlorophenyl congener (MIC 1 µg/mL) among urea and thiourea libraries respectively exhibited optimum potency .
Drug Discovery
- Scientific Field : Drug Discovery
- Application Summary : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- Methods of Application : The synthesis of isoxazoles often involves Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, there is a need to develop alternate metal-free synthetic routes .
- Results : This research is ongoing, and the results are not yet fully available .
Building Blocks in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid” is a chemical compound that can be used as a building block in organic synthesis . It’s often used in the synthesis of more complex organic molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the target molecule being synthesized . Typically, this compound would be used in a reaction with other organic compounds under specific conditions to form a new compound .
- Results : The results of such a synthesis would depend on the specific reaction conditions and the other compounds involved .
Antitubercular Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have been studied as potential antitubercular agents . These compounds have shown potent in vitro activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis .
- Methods of Application : The key intermediate 5-(3-aminophenyl)isoxazole-3-methyl ester was treated with various commercially available substituted phenyl isocyanates and benzyl isocyanates in dry tetrahydrofuran under inert conditions at room temperature .
- Results : The 3,4-Dichlorophenyl derivative (MIC 0.25 µg/mL) and 4-chlorophenyl congener (MIC 1 µg/mL) among urea and thiourea libraries respectively exhibited optimum potency .
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNOGHHJKQIZKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360219 |
Source


|
| Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid | |
CAS RN |
668971-56-0 |
Source


|
| Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


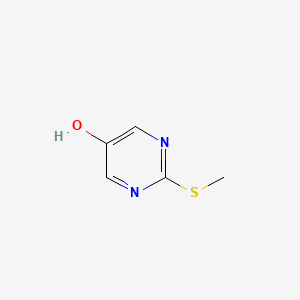
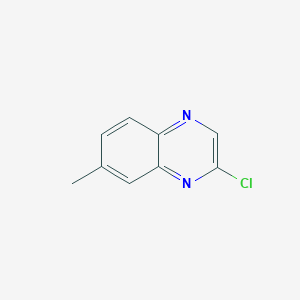
![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)
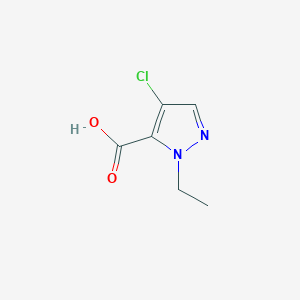
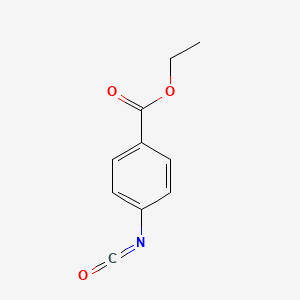
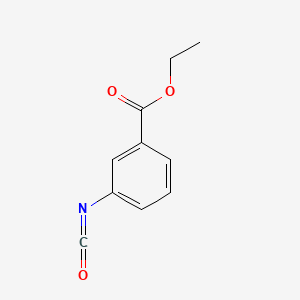
![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)

